molecular formula C17H15FN4OS B2844726 (E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide CAS No. 307346-59-4

(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide

Cat. No.: B2844726
CAS No.: 307346-59-4
M. Wt: 342.39
InChI Key: MBEOLDWSUFOFGX-VXLYETTFSA-N
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Description

(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide is a useful research compound. Its molecular formula is C17H15FN4OS and its molecular weight is 342.39. The purity is usually 95%.
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Biological Activity

(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing on various studies and data.

Synthesis

The compound is synthesized through a condensation reaction involving 4-fluorobenzaldehyde and 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide. The reaction typically utilizes solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzimidazole have shown promising results against various cancer cell lines, demonstrating high efficacy in inhibiting cell proliferation.

Compound Cell Line IC50 (µM) Activity
Compound 5A549 (Lung Cancer)2.12High
Compound 6HCC827 (Lung Cancer)5.13Moderate
Compound 8NCI-H358 (Lung Cancer)0.85Very High

The above data reflects findings from a study that evaluated multiple compounds for their cytotoxic effects against lung cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell viability .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been assessed, showing effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds derived from benzothiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) as low as 50 µg/mL .

Microorganism Compound MIC (µg/mL)
Staphylococcus aureusCompound X50
Escherichia coliCompound Y50

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • DNA Interaction : Compounds have been shown to bind to DNA, particularly within the minor groove, influencing cellular processes related to proliferation and apoptosis .
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer cell metabolism, leading to reduced tumor growth.
  • Reactive Oxygen Species (ROS) : Certain studies suggest that these compounds may induce oxidative stress in cancer cells, leading to programmed cell death .

Case Studies

In a notable case study involving a derivative of this compound, researchers observed substantial tumor regression in murine models treated with the compound compared to controls. The study highlighted not only the efficacy but also the relatively low toxicity profile observed in normal tissues, suggesting a favorable therapeutic index for further development .

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-22-15-5-3-2-4-14(15)20-17(22)24-11-16(23)21-19-10-12-6-8-13(18)9-7-12/h2-10H,11H2,1H3,(H,21,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEOLDWSUFOFGX-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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